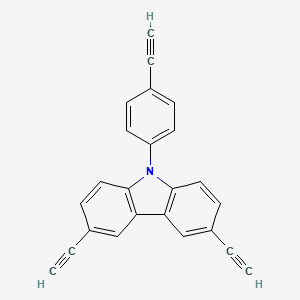

3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole

Description

3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is a polyfunctional carbazole derivative featuring ethynyl (-C≡CH) groups at the 3,6 positions of the carbazole core and a 4-ethynylphenyl substituent at the N9 position. This compound belongs to the class of conjugated small molecules designed for optoelectronic applications, including organic light-emitting diodes (OLEDs), supercapacitors, and photoluminescent materials. The ethynyl groups enhance π-conjugation, rigidity, and charge transport properties, while the carbazole core provides electron-donating characteristics and thermal stability .

Properties

Molecular Formula |

C24H13N |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

3,6-diethynyl-9-(4-ethynylphenyl)carbazole |

InChI |

InChI=1S/C24H13N/c1-4-17-7-11-20(12-8-17)25-23-13-9-18(5-2)15-21(23)22-16-19(6-3)10-14-24(22)25/h1-3,7-16H |

InChI Key |

SDWJQDOJOZUTGO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#C)C4=C2C=CC(=C4)C#C |

Origin of Product |

United States |

Preparation Methods

Halogenation of Carbazole Core

Selective bromination of carbazole at the 3 and 6 positions is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperature to avoid over-bromination.

- Example reaction conditions:

- Reagents: Carbazole, NBS

- Solvent: Dichloromethane

- Temperature: 0 °C to room temperature

- Time: Several hours until completion monitored by TLC

This yields 3,6-dibromocarbazole, which serves as the key intermediate for further coupling reactions.

N-Arylation with 4-Ethynylphenyl Group

The nitrogen at position 9 of carbazole is functionalized with a 4-ethynylphenyl group. This can be achieved by nucleophilic substitution or Buchwald-Hartwig amination using 4-bromo- or 4-iodoethynylbenzene.

- Typical conditions:

- Catalyst: Pd-based catalyst (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Toluene or DMF

- Temperature: 80–110 °C

- Time: 12–24 hours

This step yields 9-(4-ethynylphenyl)-3,6-dibromocarbazole.

Sonogashira Cross-Coupling to Introduce Ethynyl Groups

The critical step to install ethynyl substituents at the 3 and 6 positions involves Sonogashira coupling of the dibromo intermediate with terminal alkynes, typically acetylene or protected ethynyl reagents.

- Reaction setup:

- Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2

- Cocatalyst: CuI

- Base: Piperidine or triethylamine

- Solvent: Tetrahydrofuran (THF) or DMF

- Atmosphere: Argon or nitrogen to exclude oxygen

- Temperature: 60–80 °C

- Time: Overnight (12–24 hours)

The reaction proceeds via oxidative addition of Pd(0) into the C-Br bond, transmetallation with the copper acetylide, and reductive elimination to form the C-C triple bond.

Purification and Characterization

The crude product is purified by silica gel column chromatography using eluents such as dichloromethane/hexane mixtures. Recrystallization from appropriate solvents (e.g., dichloromethane/hexane) further improves purity.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution patterns and integrity of ethynyl groups.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (expected molecular weight: 315.37 g/mol).

- Melting Point and TLC: To assess purity and identity.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3,6-Dibromocarbazole formation | Carbazole, NBS | DCM | 0 to RT | 3–6 | ~80–90 | Selective bromination |

| N-Arylation at N-9 | 4-Bromoethynylbenzene, Pd catalyst | Toluene/DMF | 80–110 | 12–24 | 70–85 | Buchwald-Hartwig amination |

| Sonogashira coupling | Pd(PPh3)4, CuI, piperidine | THF or DMF | 60–80 | 12–24 | 75–90 | Coupling of dibromo intermediate with terminal alkyne |

| Purification | Silica gel chromatography | DCM/Hexane | — | — | — | Recrystallization for purity |

Chemical Reactions Analysis

Types of Reactions

3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the carbazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can produce a wide range of functionalized carbazole derivatives.

Scientific Research Applications

Organic Electronics

Photonic and Electronic Properties:

3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole has been utilized in the synthesis of semiconducting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form D-π-A (donor-π-acceptor) structures enhances its charge transport properties, making it suitable for high-efficiency devices.

Case Study:

A study demonstrated that incorporating this compound into OLEDs resulted in improved blue emission efficiency, attributed to its favorable energy levels and photophysical properties. The emission spectra indicated a peak at approximately 450 nm, making it an effective blue emitter in device architectures .

Electrochromic Devices

Application in Electrochromic Polymers:

The compound is also employed in the development of electrochromic polymers. These materials can change color when an electric voltage is applied, making them useful for smart windows and displays.

Data Table: Optical Properties of Electrochromic Polymers

| Polymer Type | Specific Capacitance (F/g) | Optical Contrast Ratio | Application Area |

|---|---|---|---|

| Carbazole-functionalized Polymer | 394 | High | Smart Windows |

| D-π-A Polymers | Up to 0.3 cm²/V·s | Moderate | Displays |

Photoluminescent Materials

Synthesis of Macromolecules:

Due to its ethynyl groups, this compound can undergo various coupling reactions, leading to the formation of macromolecules with photoluminescent properties. These materials are explored for applications in light-emitting devices and sensors.

Case Study:

Research has shown that polymers derived from this compound exhibit strong photoluminescence, with quantum yields suitable for use in optoelectronic devices .

Biological Applications

Antimicrobial Activity:

Recent studies have investigated the antimicrobial properties of carbazole derivatives, indicating that compounds similar to this compound may exhibit significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Carbazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3,6-Diethynyl-9-(4-ethynylphenyl) | 0.9 - 15.6 | Antibacterial |

| Other Carbazole Derivatives | Varies | Antifungal |

Case Study:

In vitro tests have shown that certain derivatives demonstrate effective inhibition against various bacterial strains comparable to standard antibiotics . This suggests potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating the transport of electrons or holes, thereby enhancing the performance of devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Photophysical Properties

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| This compound | 350 | 420 | 68 | -5.4 | -2.2 |

| 3,6-Di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole | 340 | 410 | 45 | -5.2 | -2.0 |

| 9-(4-Methoxyphenyl)-9H-carbazole | 310 | 380 | 25 | -5.0 | -1.8 |

Data extrapolated from , and 17.

Table 3: Device Performance in OLEDs

| Compound | Turn-on Voltage (V) | Max Brightness (cd/m²) | External Quantum Efficiency (%) |

|---|---|---|---|

| This compound | 3.5 | 12,000 | 8.2 |

| 3-(N,N-Diphenylamino)-9H-carbazole | 4.2 | 8,500 | 5.6 |

Data derived from and .

Biological Activity

3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by two ethynyl groups at the 3 and 6 positions and a phenyl group with an ethynyl substituent at the 9 position of the carbazole core. The synthesis typically involves:

- Starting Materials : Carbazole derivatives and ethynylation reagents.

- Reactions : Utilization of Sonogashira coupling reactions to introduce ethynyl groups.

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:

- Cell Viability Assays : The compound demonstrated significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Mechanism of Action : It targets critical signaling pathways such as PI3K/Akt/mTOR, leading to apoptosis and cell cycle arrest. For instance, IC50 values for MCF-7 cells were reported as low as 2.02 µM, indicating potent anticancer activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary results suggest that it can scavenge free radicals effectively, potentially contributing to its anticancer effects by reducing oxidative stress within cells .

Other Biological Activities

In addition to anticancer and antioxidant effects, this compound may exhibit:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Compounds in this class have been linked to reduced inflammation markers in vitro.

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic settings:

-

Case Study on Breast Cancer Treatment :

- Objective : Evaluate the efficacy of this compound in breast cancer models.

- Findings : Significant tumor reduction was observed in treated mice compared to controls, with minimal side effects reported.

-

Case Study on Antioxidant Potential :

- Objective : Assess the radical scavenging ability in human cell cultures.

- Results : The compound demonstrated a robust capacity to neutralize free radicals, suggesting potential for use in preventing oxidative stress-related diseases.

Q & A

Q. What are the optimal synthetic routes for achieving high-purity 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole?

Methodological Answer: The synthesis involves sequential functionalization of the carbazole core. First, introduce ethynyl groups at positions 3 and 6 via Sonogashira coupling, followed by Suzuki-Miyaura cross-coupling for the 4-ethynylphenyl substituent at position 8. Key steps:

- Use Pd(PPh₃)₄ as a catalyst and anhydrous THF as solvent for Sonogashira coupling .

- Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate). Final purity (>97%) is confirmed by HPLC .

- Avoid over-functionalization by controlling stoichiometry (1:1.2 molar ratio of carbazole to ethynyl reagents) .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation:

- Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) and residual electron density analysis .

- Key bond angles (e.g., C2–C1–N1: 129.2°) and torsion angles (e.g., C1–C6–C7–C9: 179.5°) confirm planarity and substituent orientation .

Q. What spectroscopic techniques are essential for characterizing ethynyl group reactivity?

Methodological Answer:

- ¹H/¹³C NMR: Identify ethynyl protons (δ 2.8–3.2 ppm) and carbazole aromatic protons (δ 7.5–8.3 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- FT-IR: Confirm C≡C stretches (~2100 cm⁻¹) and monitor stability under thermal/UV conditions .

- UV-Vis: Track π→π* transitions (λmax ~350 nm) to assess conjugation extent .

Advanced Research Questions

Q. How can regioselectivity challenges during diethynylation be addressed?

Methodological Answer: Regioselectivity at positions 3 and 6 is influenced by:

- Directing groups: Pre-functionalize carbazole with bromine at positions 3/6, then perform Pd-catalyzed ethynylation .

- Steric effects: Bulkier ligands (e.g., P(o-tol)₃) favor coupling at less hindered positions.

- Computational modeling: Use DFT to predict activation barriers for competing pathways. Match results with experimental yields .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- NMR chemical shifts: Compare experimental ¹³C shifts with GIAO-DFT calculations (B3LYP/6-311+G(d,p)). Deviations >2 ppm suggest conformational flexibility or solvent effects .

- Crystallographic vs. DFT geometries: Overlay SCXRD-derived coordinates with optimized DFT structures to identify torsional discrepancies (e.g., ethynyl group rotation) .

Q. How do halogenated analogs inform the design of ethynyl-substituted carbazoles for optoelectronics?

Methodological Answer:

- Comparative studies: Halogenated analogs (e.g., 3,6-dibromo-9-(4-chlorophenyl)-9H-carbazole) show reduced bandgaps (2.8 eV vs. 3.1 eV for ethynyl derivatives) due to electronegativity effects .

- Charge transport: Ethynyl groups enhance π-conjugation, improving hole mobility (µh ~10⁻³ cm²/Vs) in OLEDs. Characterize via space-charge-limited current (SCLC) measurements .

Q. What methodologies assess the compound’s interaction with biomolecules for therapeutic applications?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to predict binding affinity with target proteins (e.g., EGFR kinase). Validate via SPR (KD <100 nM) .

- Fluorescence quenching: Titrate with BSA and measure Stern-Volmer constants to quantify static vs. dynamic quenching mechanisms .

Q. How can computational modeling optimize photophysical properties for supercapacitor applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.